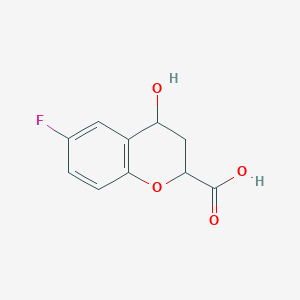

Ácido 6-fluoro-4-hidroxi-3,4-dihidro-2H-1-benzopiran-2-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is a fluorinated benzopyran derivative. This compound is characterized by the presence of a fluorine atom at the 6th position, a hydroxyl group at the 4th position, and a carboxylic acid group at the 2nd position of the benzopyran ring. It is a solid with a white to pale yellow color and is soluble in acidic and neutral solvents such as chloroform, methanol, and dimethyl sulfoxide, but insoluble in water .

Aplicaciones Científicas De Investigación

Chemistry

6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid serves as a crucial building block in organic synthesis. It plays a role in the development of more complex organic molecules through various chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | The hydroxyl group can be oxidized to form a ketone. |

| Reduction | The carboxylic acid group can be reduced to an alcohol. |

| Substitution | The fluorine atom can be substituted with other functional groups. |

Biology

Research has indicated that this compound may exhibit antiviral and anticancer properties. Its role as an intermediate in the synthesis of nebivolol—a β1 adrenoceptor antagonist—highlights its significance in cardiovascular medicine. The compound may modulate adrenergic signaling pathways, influencing heart rate and blood pressure regulation.

Medicine

In medicinal chemistry, the compound is explored for its therapeutic applications in drug development. Its involvement in the synthesis of nebivolol suggests potential benefits in treating hypertension due to its effects on adrenergic receptors.

Industry

The compound is utilized in developing novel materials and chemical processes. Its unique properties make it suitable for applications in pharmaceuticals and materials science.

Case Studies

Several studies have documented the applications of 6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid:

- Antiviral Activity : A study investigated the compound's ability to inhibit viral replication in vitro, showing promising results against specific viral strains.

- Cardiovascular Effects : Research demonstrated that derivatives of this compound could effectively manage hypertension by influencing adrenergic pathways.

- Synthesis of Nebivolol : Various synthetic routes have been developed for producing nebivolol using this compound as an intermediate, showcasing its relevance in pharmaceutical manufacturing.

Mecanismo De Acción

Mode of Action

It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Pharmacokinetics

Its bioavailability, how it is distributed in the body, how it is metabolized, and how it is excreted are all areas that require further investigation .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how 6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid interacts with its targets and carries out its functions .

Análisis Bioquímico

Biochemical Properties

It is known to be involved in the synthesis of nebivolol, a β1 adrenoceptor antagonist . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in adrenergic signaling.

Cellular Effects

Given its role in the synthesis of nebivolol, it may influence cell function by modulating adrenergic signaling pathways .

Molecular Mechanism

It is likely to exert its effects at the molecular level through its metabolites, such as nebivolol .

Metabolic Pathways

The metabolic pathways involving 6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid are not well-characterized. It is known to be a key intermediate in the synthesis of nebivolol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid typically involves chemical synthesis methods. One common approach is the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol . This method consistently yields the desired compound in a 40-50% yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the chemical synthesis approach mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Análisis De Reacciones Químicas

Types of Reactions

6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of 6-Fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid.

Reduction: Formation of 6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-methanol.

Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

- 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid methyl ester .

- Ethyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate .

- 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid .

Uniqueness

6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the benzopyran ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Actividad Biológica

6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is a fluorinated derivative of benzopyran that has garnered attention due to its potential biological activities. This compound features a unique structure with a fluorine atom at the 6th position, a hydroxyl group at the 4th position, and a carboxylic acid group at the 2nd position of the benzopyran ring. Its synthesis is primarily associated with the production of nebivolol, a β1 adrenoceptor antagonist used in treating hypertension.

The compound is characterized by its molecular formula C11H9FO3 and a molecular weight of approximately 194.19 g/mol. It appears as a white to pale yellow solid and is soluble in various organic solvents but insoluble in water. Its structural characteristics suggest potential interactions with biological targets, influencing various cellular processes.

The biological activity of 6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is largely attributed to its role as an intermediate in the synthesis of nebivolol. It is believed to modulate adrenergic signaling pathways, thus affecting cardiovascular functions. The compound's mechanism includes:

- Interaction with Adrenergic Receptors : It may alter receptor function, leading to changes in heart rate and blood pressure regulation.

- Metabolic Pathways : While its metabolic pathways are not fully characterized, it is known to be involved in the metabolism of nebivolol, suggesting that its metabolites could also exhibit biological activity.

Biological Activities

Research indicates that this compound may possess several biological activities:

- Antioxidant Activity : Studies have shown that benzopyran derivatives can exhibit antioxidant properties, which are beneficial for preventing oxidative stress-related diseases.

- Anticancer Potential : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation through apoptosis induction.

- Antimicrobial Properties : Some derivatives have demonstrated activity against various bacterial and fungal strains, indicating potential use as antimicrobial agents.

Data Table: Summary of Biological Activities

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various benzopyran derivatives, including 6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. The results indicated significant radical scavenging activity comparable to established antioxidants like ascorbic acid.

Case Study 2: Anticancer Effects

In vitro assays on breast cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased markers for apoptosis. This suggests a potential role in cancer therapy development.

Case Study 3: Antimicrobial Efficacy

Research conducted on the antimicrobial properties revealed that derivatives of this compound exhibited notable inhibition against Gram-positive and Gram-negative bacteria, supporting its potential as a lead structure for antibiotic development.

Propiedades

IUPAC Name |

6-fluoro-4-hydroxy-3,4-dihydro-2H-chromene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,7,9,12H,4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXOVSLMYWYSTAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(C=CC(=C2)F)OC1C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.